molecular formula C12H11NO3 B112736 Methyl 5-(4-aminophenyl)furan-2-carboxylate CAS No. 52939-06-7

Methyl 5-(4-aminophenyl)furan-2-carboxylate

Cat. No. B112736
CAS RN: 52939-06-7
M. Wt: 217.22 g/mol
InChI Key: JOIQXOMSFVFDQY-UHFFFAOYSA-N
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Description

Methyl 5-(4-aminophenyl)furan-2-carboxylate, also known as MAF-2C, is a versatile chemical compound with a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. MAF-2C is a member of the 5-(4-aminophenyl)furan-2-carboxylate family, which includes a number of compounds with similar structures but different functional groups. MAF-2C has been used in a variety of research areas, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimycobacterial Agents

Methyl 5-(4-aminophenyl)furan-2-carboxylate and its derivatives have shown potential as antimycobacterial agents. A study analyzing a fluorinated ester derivative of this compound highlighted its potential in interfering with iron homeostasis, which is crucial in the fight against mycobacterial infections (Mori et al., 2022).

Synthesis and Characterization

Significant research has been conducted on the synthesis and characterization of furan-2-carboxylic acids and their derivatives. This includes the development of efficient routes from readily available materials and the preparation of various esters, highlighting the chemical versatility of compounds like Methyl 5-(4-aminophenyl)furan-2-carboxylate (Chadwick et al., 1973).

Spectral Study

An analytical and spectral study was conducted on furan ring-containing organic ligands, where compounds like Methyl 5-(4-aminophenyl)furan-2-carboxylate were examined for their antimicrobial activity, showing varying degrees of inhibition against pathogenic bacteria (Patel, 2020).

Biological Activity Studies

The biological activities of derivatives of Methyl 5-(4-aminophenyl)furan-2-carboxylate have been extensively studied. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have demonstrated cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Phutdhawong et al., 2019).

Catalytic Applications

Methyl 5-(4-aminophenyl)furan-2-carboxylate has been explored in the context of catalytic applications. Studies have examined its role in facilitating reactions like the Diels-Alder cycloaddition, which is crucial in the synthesis of various pharmacologically relevant compounds (Padwa et al., 1997).

Anti-Tobacco Mosaic Virus Activity

Research on furan-2-carboxylic acids derived from plants like Nicotiana tabacum has revealed significant anti-Tobacco Mosaic Virus activities. These studies underscore the potential of Methyl 5-(4-aminophenyl)furan-2-carboxylate in developing antiviral agents (Wu et al., 2018).

Antimicrobial Activities

Compounds derived from Methyl 5-(4-aminophenyl)furan-2-carboxylate have been studied for their in vitro antimicrobial activities. Such studies contribute to understanding the potential of these compounds in developing new antimicrobial agents (Dias et al., 2015).

properties

IUPAC Name

methyl 5-(4-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIQXOMSFVFDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461952
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-aminophenyl)furan-2-carboxylate

CAS RN

52939-06-7
Record name Methyl 5-(4-aminophenyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52939-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(4-aminophenyl)furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F TOK, E KAYA TİLKİ, M DİKMEN… - Journal of Research …, 2022 - avesis.anadolu.edu.tr
In this study, some new carbohydrazide derivatives bearing furan moiety were synthesized. All carbohydrazide structures have been characterized by IR, H-1-NMR and elemental …
Number of citations: 1 avesis.anadolu.edu.tr
M Mori - 2020 - air.unimi.it
Tuberculosis nowadays ranks among the leading causes of death worldwide. The growing emergence of resistant strains of Mycobacterium tuberculosis poses a serious threat to the …
Number of citations: 2 air.unimi.it
ME Liosi, SG Krimmer, AS Newton… - Journal of medicinal …, 2020 - ACS Publications
Janus kinases (JAKs) are non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway. Associated aberrant signaling is responsible for many forms …
Number of citations: 18 pubs.acs.org

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